molecular formula C23H23N5OS B2834585 N-benzyl-2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide CAS No. 1105203-78-8

N-benzyl-2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide

Cat. No.: B2834585
CAS No.: 1105203-78-8
M. Wt: 417.53
InChI Key: UFSXTDWWWGGNNG-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings. It includes a benzyl group, a pyrazolo[3,4-d]pyridazine ring, and a thioacetamide group. These groups are common in many pharmaceuticals and could potentially have various biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazolo[3,4-d]pyridazine ring and the attachment of the benzyl and thioacetamide groups. The exact methods would depend on the specific reactants and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolo[3,4-d]pyridazine ring suggests that the compound may have interesting electronic properties .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzyl group could be involved in free radical reactions , and the thioacetamide group could participate in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar thioacetamide group could enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis and Molecular Docking

A study by Flefel et al. (2018) described the synthesis of novel pyridine and fused pyridine derivatives starting from a related precursor. These compounds underwent molecular docking screenings towards GlcN-6-P synthase, revealing moderate to good binding energies, which suggests potential as antimicrobial and antioxidant agents (Flefel et al., 2018).

Anticonvulsant Activity

Research by Tarikogullari et al. (2010) synthesized N-phenylacetamide, N-phenylpropanamide, and N-benzylamide derivatives, including compounds with structures similar to the one of interest. Their study focused on evaluating the anticonvulsant activity in the maximal electroshock test, demonstrating the influence of the 1, 2, 4-triazole ring and CH2 group insertions on activity and duration of action (Tarikogullari et al., 2010).

Antipsychotic Potential

Wise et al. (1987) explored 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, finding that certain compounds exhibited an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors, which differentiates them from clinically available antipsychotic agents. This suggests a novel mechanism of action and potential for therapeutic application (Wise et al., 1987).

Antitumor and Antioxidant Evaluation

Hamama et al. (2013) synthesized N-substituted-2-amino-1,3,4-thiadiazoles, showing that some of these compounds exhibited promising antitumor and antioxidant activities. This research highlights the potential of such compounds in developing new therapeutic agents with antitumor capabilities (Hamama et al., 2013).

Insecticidal Assessment

Fadda et al. (2017) investigated new heterocycles incorporating a thiadiazole moiety for their insecticidal activity against the cotton leafworm, Spodoptera littoralis. The study provides insight into the potential use of these compounds in agricultural pest control (Fadda et al., 2017).

Mechanism of Action

Target of Action

The compound’s structure suggests that it may interact with proteins or enzymes that have affinity for its functional groups .

Mode of Action

Based on its structure, it could potentially undergo reactions at the benzylic position . These reactions could include free radical bromination, nucleophilic substitution, and oxidation . The compound’s interaction with its targets could result in changes to the targets’ structure or function, which could then influence biological processes .

Biochemical Pathways

The suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, could potentially be involved . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

These properties would be crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The compound’s interactions with its targets could potentially lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Safety and Hazards

The safety and hazards of this compound would need to be determined through experimental studies. It’s important to handle all chemical compounds with care and use appropriate safety measures .

Properties

IUPAC Name

N-benzyl-2-[1-(3,4-dimethylphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5OS/c1-15-9-10-19(11-16(15)2)28-22-20(13-25-28)17(3)26-27-23(22)30-14-21(29)24-12-18-7-5-4-6-8-18/h4-11,13H,12,14H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSXTDWWWGGNNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(N=NC(=C3C=N2)C)SCC(=O)NCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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